molecular formula C13H11N3O3 B11545924 3-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

3-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Cat. No.: B11545924
M. Wt: 257.24 g/mol
InChI Key: WGVQPYDRRQOJQL-NTEUORMPSA-N
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Description

3-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves the reaction of 4-nitrophenylhydrazine with salicylaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the hydrazine and the aldehyde groups. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts or additives can further improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-methyl-3-[(E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one
  • 2-[(1E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol

Uniqueness

3-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is unique due to its specific structural features, such as the presence of both a nitro group and a phenolic hydroxyl group

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C13H11N3O3/c17-13-3-1-2-10(8-13)9-14-15-11-4-6-12(7-5-11)16(18)19/h1-9,15,17H/b14-9+

InChI Key

WGVQPYDRRQOJQL-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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